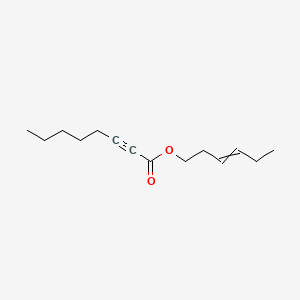
(Z)-3-hexen-1-yl heptine carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-3-en-1-yl oct-2-ynoate is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes both an alkyne and an alkene functional group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-3-en-1-yl oct-2-ynoate can be synthesized through esterification reactions. One common method involves the reaction of hex-3-en-1-ol with oct-2-ynoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of hex-3-en-1-yl oct-2-ynoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Hex-3-en-1-yl oct-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Hex-3-en-1-yl oct-2-ynoate can be oxidized to form hex-3-en-1-yl oct-2-ynoic acid.
Reduction: Reduction can yield hex-3-en-1-yl oct-2-ene or hex-3-en-1-yl octane.
Substitution: Substitution reactions can produce various esters or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hex-3-en-1-yl oct-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Hex-3-en-1-yl oct-2-ynoate is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of hex-3-en-1-yl oct-2-ynoate involves its interaction with specific molecular targets. The alkyne and alkene functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Hex-3-en-1-yl oct-2-ynoate can be compared with other similar compounds such as:
Hex-3-en-1-yl oct-2-enoate: This compound has an alkene instead of an alkyne group, which affects its reactivity and applications.
Hex-3-en-1-yl octanoate: Lacking both the alkyne and alkene groups, this compound has different chemical properties and uses.
Oct-2-ynoic acid: This compound, being an acid, has different reactivity and is used in different applications compared to its ester derivative.
Hex-3-en-1-yl oct-2-ynoate stands out due to its unique combination of functional groups, making it versatile for various chemical and industrial applications.
Eigenschaften
IUPAC Name |
hex-3-enyl oct-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQMBWSXVCLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)OCCC=CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














